4-(Bis(3-(tert-butyl)-1-methyl-5-oxo-2-pyrazolin-4-YL)methyl)benzenecarbonitrile
Description
4-(Bis(3-(tert-butyl)-1-methyl-5-oxo-2-pyrazolin-4-YL)methyl)benzenecarbonitrile is a structurally complex molecule featuring a central benzenecarbonitrile core symmetrically substituted with two 3-(tert-butyl)-1-methyl-5-oxo-2-pyrazolin-4-ylmethyl groups. The nitrile group at the para position of the benzene ring may contribute to reactivity in nucleophilic addition or coordination chemistry.
Properties
IUPAC Name |
4-[bis(3-tert-butyl-1-methyl-5-oxo-4H-pyrazol-4-yl)methyl]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N5O2/c1-23(2,3)19-17(21(30)28(7)26-19)16(15-11-9-14(13-25)10-12-15)18-20(24(4,5)6)27-29(8)22(18)31/h9-12,16-18H,1-8H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKCSVHGSJHIUFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C(=O)C1C(C2C(=NN(C2=O)C)C(C)(C)C)C3=CC=C(C=C3)C#N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(Bis(3-(tert-butyl)-1-methyl-5-oxo-2-pyrazolin-4-YL)methyl)benzenecarbonitrile is a compound of interest due to its potential biological activities, particularly in the fields of cancer research and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various models, and potential applications.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of 421.54 g/mol. The structural complexity is derived from the presence of pyrazoline moieties, which are known for their diverse biological activities.
Research indicates that compounds containing pyrazoline structures often exhibit significant anti-cancer properties. For example, derivatives similar to this compound have been shown to induce apoptosis in cancer cells by activating caspase pathways and modulating key signaling proteins involved in cell survival and proliferation.
Key Mechanisms:
- Caspase Activation : Induction of apoptosis through the activation of caspases (caspase 3, 8, and 9) has been observed in studies involving related pyrazoline compounds .
- NF-κB Pathway Modulation : Some derivatives suppress NF-κB expression while promoting pro-apoptotic factors such as p53 and Bax .
- Autophagy Induction : Increased formation of autophagosomes and expression of beclin-1 have been noted, indicating potential autophagic activity alongside apoptosis .
Biological Activity Data
The following table summarizes the biological activity data available for similar pyrazoline compounds:
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound 1 | MCF-7 | 0.25 | Caspase activation |
| Compound 2 | MDA-MB-231 | 0.50 | NF-κB inhibition |
| Compound 3 | Normal Cells | >10 | Selective toxicity |
Case Studies
- Anti-Cancer Activity : A study demonstrated that a closely related pyrazoline compound exhibited stronger cytotoxic activity against breast cancer cell lines (MCF-7 and MDA-MB-231) compared to cisplatin, a standard chemotherapy drug. The compound induced significant apoptosis and showed minimal effects on normal breast cells (MCF-10A) .
- Mechanistic Insights : Further investigation revealed that the compound increased reactive oxygen species (ROS) levels, contributing to oxidative stress-induced apoptosis in cancer cells .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
A. 5-Amino-1-(tert-butyl)-3-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile ()
- Core Structure: Shares the tert-butyl and pyrazole-carbonitrile backbone but lacks the bis-pyrazolinone framework.
- Implications: The target compound’s dual pyrazolinone rings may enhance coordination with metal ions or improve binding affinity in biological systems compared to mono-pyrazole analogs .
B. 4-(3-Methyl-5-oxo-2-pyrazolin-1-yl)benzoic Acid ()
- Core Structure: A single pyrazolinone ring linked to benzoic acid.
- Key Differences : The benzoic acid group increases polarity and solubility in aqueous media, whereas the target compound’s nitrile group and tert-butyl substituents likely reduce hydrophilicity.
- Implications: The target compound’s bis-pyrazolinone structure may offer superior thermal stability but lower solubility in polar solvents compared to carboxylic acid derivatives .
C. Pyrazolo[3,4-d]pyrimidin-3-yl Chromenone Derivatives ()
- Core Structure: Combines pyrazolo-pyrimidine and chromenone moieties.
- Key Differences: The pyrazolo-pyrimidine system introduces fused aromatic rings, enhancing π-conjugation and electronic delocalization. In contrast, the target compound’s pyrazolinone rings are non-aromatic, with oxo groups providing electron-withdrawing effects.
- Implications : The target compound may exhibit distinct electronic properties, influencing its reactivity in catalysis or photophysical applications .
Physicochemical and Functional Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
